molecular formula C6H4I2O B1640560 2,6-Diiodophenol CAS No. 28177-54-0

2,6-Diiodophenol

Cat. No.: B1640560
CAS No.: 28177-54-0
M. Wt: 345.9 g/mol
InChI Key: VMGBDTCTVUUNAO-UHFFFAOYSA-N
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Description

2,6-Diiodophenol is an organoiodine compound with the molecular formula C₆H₄I₂O. It is a derivative of phenol where two iodine atoms are substituted at the 2 and 6 positions on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diiodophenol can be synthesized through the iodination of phenol. A common method involves the use of iodine and hydrogen peroxide in water, which provides a simple and selective reaction under mild conditions . The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + 2\text{I}_2 + \text{H}_2\text{O}_2 \rightarrow \text{C}_6\text{H}_3\text{I}_2\text{OH} + 2\text{HI} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound often involves the Suzuki-Miyaura coupling reaction, where a boronic acid and a 2,6-dihalogenphenol are coupled in the presence of a palladium catalyst . This method is preferred for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diiodophenol undergoes various chemical reactions, including:

    Electrophilic Substitution: The iodine atoms can be replaced by other substituents through electrophilic substitution reactions.

    Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction to form biaryl compounds.

Common Reagents and Conditions:

    Electrophilic Substitution: Iodine, bromine, or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Reactions: Formation of various substituted phenols.

    Oxidation: Formation of 2,6-diiodoquinone.

    Reduction: Formation of 2,6-diiodohydroquinone.

Scientific Research Applications

2,6-Diiodophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diiodophenol involves its interaction with molecular targets through its phenolic and iodine groups. The phenolic group can form hydrogen bonds and participate in redox reactions, while the iodine atoms can engage in halogen bonding and electrophilic substitution reactions .

Comparison with Similar Compounds

  • 2-Iodophenol
  • 4-Iodophenol
  • 2,4-Diiodophenol
  • 2,6-Diiodo-4-nitrophenol

Comparison: 2,6-Diiodophenol is unique due to the specific positioning of the iodine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to other iodophenols, it exhibits distinct electrophilic substitution patterns and has specific applications in synthetic chemistry and industrial processes .

Properties

IUPAC Name

2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGBDTCTVUUNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28177-54-0
Record name 2,6-diiodophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the insecticidal properties of 2,6-Diiodophenol?

A1: Research suggests that this compound and its derivative, 4-chloro-2,6-diiodophenol, demonstrate larvicidal activity against Aedes aegypti mosquitos. [] While less toxic than the organophosphate insecticide Temephos®, both compounds effectively controlled Aedes aegypti larvae, highlighting their potential as environmentally safer alternatives. []

Q2: How does the structure of this compound impact its interaction with biological targets?

A2: A study investigated the binding affinity of a macrocyclic bis-Pt(II) metallohost towards various iodinated aromatic compounds, including this compound. [] The metallohost exhibited exceptionally high affinity for this compound, attributed to "side-on" iodine⋅⋅⋅aromatic-plane interactions and π-π stacking. [] This specific interaction highlights how the structural features of this compound contribute to its strong binding affinity with specific targets.

Q3: What are the applications of this compound in material science?

A3: this compound serves as a precursor for synthesizing X-ray shielding materials. [, , ] By incorporating this compound into the polymer backbone, researchers created radiopaque polyurethane elastomers. [, ] These materials exhibit desirable properties like flexibility and rubbery texture, making them suitable for applications requiring X-ray shielding, such as medical imaging equipment and protective gear in nuclear facilities. [, , ]

Q4: How can this compound be synthesized?

A4: A patented process describes the efficient iodination of phenol derivatives to produce 2-iodophenol or this compound derivatives. [] The method involves reacting a phenol derivative with molecular iodine in the presence of pyridine and an oxidizing agent, such as hydrogen peroxide or iodic acid. [] This process eliminates the need for iodine recovery, making it cost-effective and yielding high-quality products. []

Q5: Are there any concerns regarding the toxicity of this compound?

A5: While this compound shows promise in various applications, evaluating its potential toxicity is crucial. One study investigated the toxicity of this compound and its derivative, 4-chloro-2,6-diiodophenol, on Aedes aegypti larvae and Artemia salina. [] While effective as larvicides, understanding their broader toxicological impact on non-target organisms and the environment is essential for responsible application. []

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